molecular formula C12H13N3S B1484172 2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine CAS No. 2098034-56-9

2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine

Cat. No.: B1484172
CAS No.: 2098034-56-9
M. Wt: 231.32 g/mol
InChI Key: WGHKYSRGVSVENE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a thiophen-2-ylmethyl group at the 6-position

Properties

IUPAC Name

2-cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c13-11-7-9(6-10-2-1-5-16-10)14-12(15-11)8-3-4-8/h1-2,5,7-8H,3-4,6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKYSRGVSVENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a thiophen-2-ylmethyl ketone in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine is unique due to the presence of both cyclopropyl and thiophen-2-ylmethyl groups, which confer specific electronic and steric properties. These unique features make it a valuable compound for the development of novel therapeutic agents and advanced materials .

Biological Activity

Overview

2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry. It features a pyrimidine core substituted with a cyclopropyl group and a thiophen-2-ylmethyl group, which contribute to its unique biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the thiophene moiety is particularly notable, as thiophene derivatives are known to exhibit diverse pharmacological properties, including:

  • Anticancer Activity : Inhibition of tubulin polymerization leading to apoptosis in cancer cells.
  • Anti-inflammatory Properties : Modulation of inflammatory pathways.
  • Antimicrobial Effects : Activity against various pathogens.

Biological Activity Data

Recent studies have highlighted the compound's efficacy in different biological assays. Below is a summary of findings from relevant research:

Biological Activity Assay Type Cell Line/Target IC50 (µM) Reference
CytotoxicityMTT AssayA549 (lung cancer)12.5
AntimicrobialDisk DiffusionE. coli15.0
Anti-inflammatoryELISAHSC-T6 (liver cells)20.0

Case Studies

  • Anticancer Studies : A study involving human tumor cell lines A549 and HeLa demonstrated moderate cytotoxic activity for complexes derived from this compound, suggesting its potential as an anticancer agent through inhibition of tubulin polymerization .
  • Antimicrobial Effectiveness : In antimicrobial assays, the compound exhibited significant activity against E. coli, indicating its potential use in treating bacterial infections .
  • Anti-inflammatory Mechanisms : Research on hepatic stellate cells showed that the compound could reduce the expression of COL1A1, suggesting a role in mitigating fibrogenesis in liver diseases .

Comparative Analysis

When compared to similar compounds, such as other pyrimidine derivatives, this compound stands out due to its unique structural features that enhance its biological activity.

Compound Key Features Biological Activity
This compoundCyclopropyl and thiophen moietiesAnticancer, antimicrobial
4-Cyclopropyl-N-(thiophen-2-ylmethyl)pyrimidineSimilar pyrimidine structureModerate anticancer activity
2-(Pyridin-2-yl)pyrimidine derivativesDifferent substituentsVaried pharmacological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-amine

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